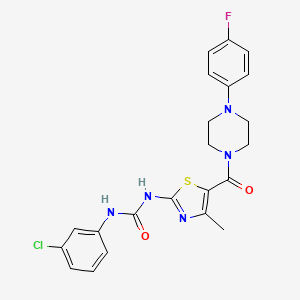![molecular formula C21H21F2N3O4S B2560762 2-cyano-N-[3-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide CAS No. 326031-14-5](/img/structure/B2560762.png)
2-cyano-N-[3-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-[3-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C21H21F2N3O4S and its molecular weight is 449.47. The purity is usually 95%.
BenchChem offers high-quality 2-cyano-N-[3-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyano-N-[3-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optoelectronic Material Development
This compound has been studied for its optoelectronic properties, which are crucial for the development of new materials for electronic and photonic devices. Theoretical studies using methods like RHF and DFT have explored its structural, optoelectronic, and thermodynamic properties . These properties include dipole moment, polarizability, hyperpolarizability, and energy gap, which are indicative of its potential as a nonlinear optical material.
Dye-Sensitized Solar Cells (DSSC)
One of the most important applications of this compound is in the field of renewable energy, particularly as a dye in DSSCs . DSSCs are a cost-effective alternative to traditional silicon-based photovoltaic cells. The compound’s high molar extinction coefficient and simple synthesis process make it an attractive option for DSSC development.
Nonlinear Optical Materials
The first-order molecular hyperpolarizability of this compound suggests that it could be a good candidate for nonlinear optical materials . These materials are essential for various applications, including laser technology, optical data storage, and telecommunications.
Organic Dyes Development
As an organic dye, this compound can be synthesized with reduced environmental impact and is abundant in nature . Organic dyes based on this structure are increasingly developed due to their advantages over traditional dyes, such as higher efficiency and lower production costs.
Vibrational Spectroscopy Analysis
The compound’s vibrational frequencies, both infrared and Raman, have been calculated to understand its vibrational analysis . This information is valuable for characterizing and identifying materials, as well as for studying molecular interactions and dynamics.
Thermodynamic Property Modeling
The entropy and enthalpy of the compound have been calculated, providing insights into its thermodynamic behavior . This data is essential for predicting the stability and reactivity of the compound under various conditions.
Electronic Property Prediction
The compound’s electronic properties, such as HOMO and LUMO energy levels, have been modeled to predict its behavior in electronic applications . These properties are critical for designing molecules with desired electronic functions.
Environmental Impact Assessment
The synthesis process and application of this compound in various fields are assessed for their environmental impact. The goal is to ensure that its use in industries such as solar energy and material development is sustainable and eco-friendly .
Future Directions
- Wang, Y., Wang, L., & Waldeck, D. H. (2011)J. Phys. Chem. C, 18136–18141 .
- Grätzel, M. (2009)Acc. Chem. Res, 42, 1788–1798 .
- Long, J., Liu, X., Guo, H., Zhao, B., Tan, S. (2016)Dyes and Pigments, 124, 222–231 .
- Zhou, H., Wu, L., Gao, Y., Ma, T. (2011)J. Photochem. Photobiol. A: Chem., 219, 188–194 .
- Hara, K., Wang, Z. S., Sato, T., Furube, A., Katoh, R., Sugihara, H. (2005)J. Phys. Chem. B, 109, 15476–15482 .
- Andrade, B. W. D., Datta, S., Forrest, S. R., Djurovich, P., Polikarpov, E., Thompson, M. E. (2005)Organic Electronics, 6, 11–20 .
properties
IUPAC Name |
2-cyano-N-[3-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O4S/c1-3-26(4-2)31(28,29)19-7-5-6-17(13-19)25-20(27)16(14-24)12-15-8-10-18(11-9-15)30-21(22)23/h5-13,21H,3-4H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJILLDVRZFAHGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)OC(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-[3-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


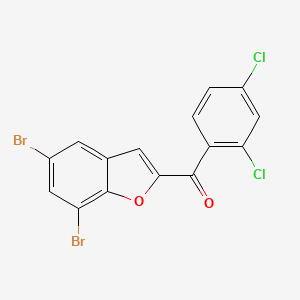
![Methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate](/img/structure/B2560681.png)
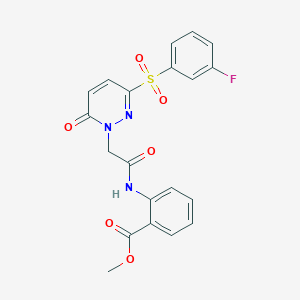

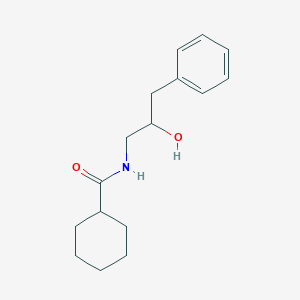
![Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoate](/img/structure/B2560690.png)
![4-[(2-Chloro-4-fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2560693.png)
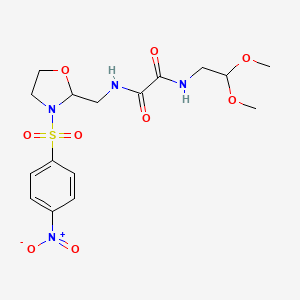

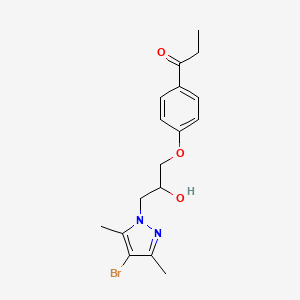
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2560698.png)

